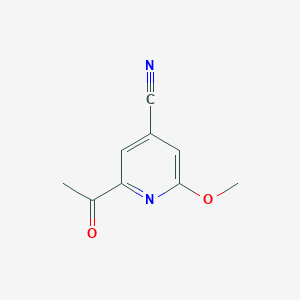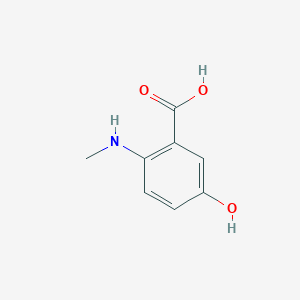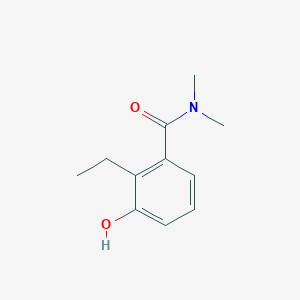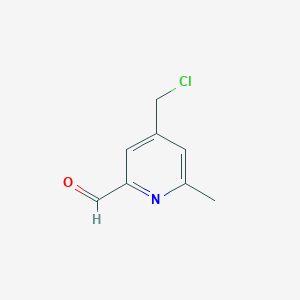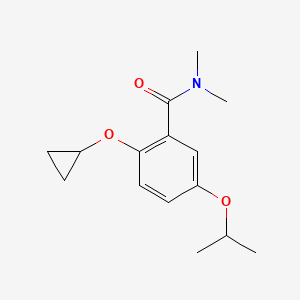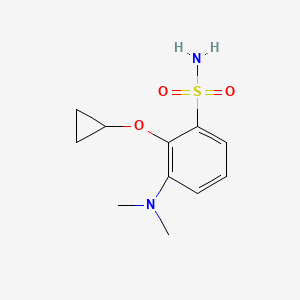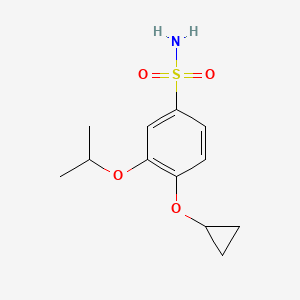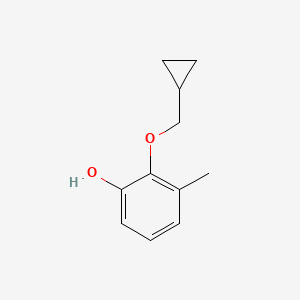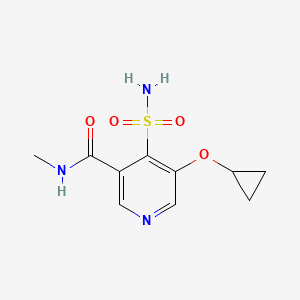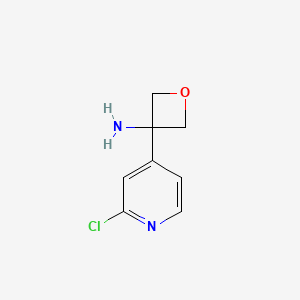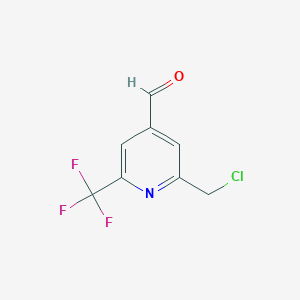
2-(Chloromethyl)-6-(trifluoromethyl)isonicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-6-(trifluoromethyl)isonicotinaldehyde is a chemical compound characterized by the presence of both chloromethyl and trifluoromethyl groups attached to an isonicotinaldehyde backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoroacetic anhydride and chloromethylation reagents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity 2-(Chloromethyl)-6-(trifluoromethyl)isonicotinaldehyde suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-6-(trifluoromethyl)isonicotinaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-6-(trifluoromethyl)isonicotinaldehyde has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-6-(trifluoromethyl)isonicotinaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
- Trifluoromethyl ketones
- α-(Trifluoromethyl)styrenes
Uniqueness
Compared to similar compounds, 2-(Chloromethyl)-6-(trifluoromethyl)isonicotinaldehyde is unique due to its specific combination of functional groups and its isonicotinaldehyde backbone. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H5ClF3NO |
|---|---|
Molekulargewicht |
223.58 g/mol |
IUPAC-Name |
2-(chloromethyl)-6-(trifluoromethyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H5ClF3NO/c9-3-6-1-5(4-14)2-7(13-6)8(10,11)12/h1-2,4H,3H2 |
InChI-Schlüssel |
AWKNNHCNJONZHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1CCl)C(F)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



